molecular formula C7H15NS B13757472 2,2-Diethylthiazolidine CAS No. 766-27-8

2,2-Diethylthiazolidine

Cat. No.: B13757472
CAS No.: 766-27-8
M. Wt: 145.27 g/mol
InChI Key: JQIBJYGPKFIOHE-UHFFFAOYSA-N
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Description

2,2-Diethylthiazolidine is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse applications in organic synthesis and medicinal chemistry. The presence of sulfur and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethylthiazolidine typically involves the cyclization of mercaptamine and acetone under specific conditions. The reaction is carried out in the presence of cyclohexane and sodium hydroxide, which facilitates the cyclization process. The reaction mixture is refluxed, and the product is obtained through filtration, desalting, and distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diethylthiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethylthiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and enzymes, modulating their activity. The sulfur and nitrogen atoms in the ring structure play a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This mechanism underlies its biological and therapeutic effects .

Comparison with Similar Compounds

  • 2,2-Dimethylthiazolidine
  • 2,2-Diethylthiazolidine-4-carboxylic acid
  • Thiazolidine-4-carboxylic acid

Comparison: this compound is unique due to its specific substituents, which influence its chemical reactivity and biological activity. Compared to 2,2-Dimethylthiazolidine, the ethyl groups in this compound provide different steric and electronic effects, leading to variations in reaction outcomes and applications.

Properties

CAS No.

766-27-8

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2,2-diethyl-1,3-thiazolidine

InChI

InChI=1S/C7H15NS/c1-3-7(4-2)8-5-6-9-7/h8H,3-6H2,1-2H3

InChI Key

JQIBJYGPKFIOHE-UHFFFAOYSA-N

Canonical SMILES

CCC1(NCCS1)CC

Origin of Product

United States

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